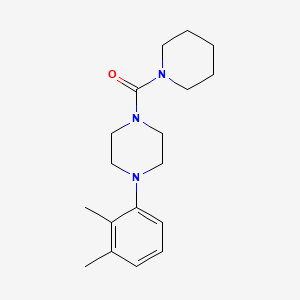

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid” is a chemical compound that is structurally related to 4-tert-Butylcyclohexyl acetate . This compound is used as a fragrance ingredient and its toxicologic and dermatological analysis has been reported . It is widely used as a perfume for cosmetics including soaps .

Synthesis Analysis

The synthesis of related compounds involves cyclodimerization reactions and interactions with specific reagents. For instance, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid undergoes cyclodimerization upon heating, leading to racemic cis- and trans-isomeric lactone-acids. Another example involves the efficient labeling of precursor chelating agents for lanthanide ions.Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, is characterized by the presence of zwitterions and extensive hydrogen bonding, which stabilizes the molecular structure and influences its reactivity and physical properties. This suggests that the molecular structure of 2-(4-tert-Butylcyclohexyl)-2-hydroxyacetic Acid would also exhibit specific interactions that could affect its behavior in chemical reactions and applications.Chemical Reactions Analysis

Chemical reactions involving similar compounds showcase a variety of reactivity patterns. For example, the oxidation of 2,6-Di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system in acetic acid results in multiple oxidation products. This indicates a pathway that could be relevant for modifying the chemical properties of 2-(4-tert-Butylcyclohexyl)-2-hydroxyacetic Acid for specific applications.Physical And Chemical Properties Analysis

The physical properties of compounds structurally related to 2-(4-tert-Butylcyclohexyl)-2-hydroxyacetic Acid, such as solubility, melting points, and crystallization behavior, can be inferred from studies on similar molecules. The crystallization of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, with its detailed crystal structure, offers insights into the potential solid-state properties of 2-(4-tert-Butylcyclohexyl)-2-hydroxyacetic Acid, including its hydrogen bonding network and crystal packing.Scientific Research Applications

Synthesis and Chemical Properties

- Research includes the synthesis of hydroxyquinones and related compounds, demonstrating methodologies for converting tert-butoxyquinones into hydroxyquinones, which are crucial for synthesizing natural products and semisquaric acids (Enhsen et al., 1990).

- Studies on dibridged diiron(III) complexes using aminebis(phenoxide)-based ligands, highlighting the coordination properties and magnetostructural analysis of these complexes, which are influenced by the steric effects of tert-butyl groups (Weyhermüller et al., 2011).

Applications in Material Science

- The development of a safety-catch linker for solid-phase synthesis, demonstrating an improved synthetic route for preparing specific hydroxyacetic acid derivatives for peptide synthesis (Panke & Frank, 1998).

- Exploration of sulfur-containing derivatives of phosphorylated sterically hindered phenols, showcasing the synthesis and properties of compounds with potential antioxidative activities (Gazizov et al., 2017).

Mechanistic Insights and Molecular Interactions

- Investigation of molecular recognition in Mn-catalyzed C-H oxidation, revealing how molecular recognition influences the selectivity and mechanism of catalyst inhibition by tert-butyl benzoic acid (Balcells et al., 2009).

Mechanism of Action

The tert-butyl group is very bulky, resulting in strong 1,3-diaxial interactions when in the axial position . This makes the A value of the tert-butyl group exceptionally high—about 5 kcal/mol . This effect is so prominent that it results in conformation “locking” in tert-butylcyclohexanes, where the ring is forced to almost entirely take on the conformation with the tert-butyl group in the equatorial position .

Safety and Hazards

properties

IUPAC Name |

2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMASIWKHEKAGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)

![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2782442.png)

![4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782443.png)